Angiotensin (3-7): Discovery, Synthesis, and Pharmacological Significance
Angiotensin (3-7): Discovery, Synthesis, and Pharmacological Significance
Executive Summary
Angiotensin (3-7), a pentapeptide with the sequence Val-Tyr-Ile-His-Pro , represents a critical bioactive fragment within the alternative Renin-Angiotensin System (RAS). Historically dismissed as a metabolic dead-end, advanced peptidomics have identified it as a potent modulator of renal sodium transport and cognitive retention, acting primarily through the AT4 receptor (IRAP) and potentially modulating AT1/Mas signaling pathways. This guide provides a rigorous technical analysis of its discovery, enzymatic generation, and a validated Solid Phase Peptide Synthesis (SPPS) protocol designed to minimize common synthetic artifacts like diketopiperazine formation.
Discovery and Metabolic Context[1]
Historical Identification
The discovery of Angiotensin (3-7) emerged from the deconstruction of the "Classic RAS" dogma, which viewed Angiotensin II (Ang II) as the sole effector. In the late 1990s and early 2000s, researchers utilizing high-performance liquid chromatography (HPLC) coupled with mass spectrometry identified Ang (3-7) as a stable accumulation product in the rat brain and kidney.
Unlike Angiotensin (1-7), which is formed by ACE2, Ang (3-7) is the product of convergent catabolic pathways involving Dipeptidyl Peptidase 3 (DPP3) and various aminopeptidases. Its identification challenged the view that C-terminal fragmentation resulted solely in inactivation.
Enzymatic Pathways
Angiotensin (3-7) is generated through the degradation of longer bioactive peptides.[1] Understanding this cascade is essential for interpreting its physiological concentration and half-life.
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From Angiotensin II (1-8): Ang II is converted to Ang III (2-8) by Aminopeptidase A (APA), then to Ang IV (3-8) by Aminopeptidase N (APN). Carboxypeptidases then cleave the C-terminal Phenylalanine to yield Ang (3-7).
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From Angiotensin (1-7): DPP3 can cleave the N-terminal dipeptide (Asp-Arg) from Ang (1-7), directly yielding Ang (3-7).[2][3]
Visualization: The Metabolic Cascade
The following diagram illustrates the enzymatic production of Ang (3-7) within the RAS.
Figure 1: Convergent enzymatic pathways leading to the formation of Angiotensin (3-7).
Physiological & Pharmacological Profile[1][4][5][6][7][8][9][10]
Receptor Binding Characteristics
Angiotensin (3-7) exhibits distinct binding properties compared to its precursors.
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AT4 Receptor (IRAP): The primary target. Ang (3-7) binds to the AT4 receptor (identified as Insulin-Regulated Aminopeptidase) with moderate affinity. This interaction is linked to memory enhancement and regulation of glucose uptake.
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Selectivity: Unlike Ang II, Ang (3-7) shows negligible affinity for the AT1 receptor, explaining its lack of vasoconstrictive activity.
Key Biological Effects
| System | Effect | Mechanism |
| Central Nervous System | Enhanced learning and memory retention. | Modulation of hippocampal dopamine and AT4 receptor signaling. |
| Renal (Proximal Tubule) | Inhibition of energy-dependent solute transport (Na+/K+ ATPase). | AT4 receptor activation leading to reduced oxygen consumption.[4] |
| Cardiovascular | Modulatory/Counter-regulatory.[5][6][7] | Often opposes Ang II actions, though less potent than Ang (1-7). |
Chemical Synthesis: Technical Protocol
Synthetic Strategy
The synthesis of H-Val-Tyr-Ile-His-Pro-OH requires careful consideration of the C-terminal Proline. Standard Wang resin loading can lead to diketopiperazine (DKP) formation during the deprotection of the second amino acid (Histidine), resulting in chain termination and low yields.
Recommended Approach: Fmoc-SPPS using 2-Chlorotrityl Chloride (2-CTC) Resin . The steric bulk of the trityl linker inhibits DKP formation.
Material Specifications
-
Resin: 2-Chlorotrityl Chloride Resin (Loading: 0.6–0.8 mmol/g).
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Fmoc-Amino Acids:
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Fmoc-Pro-OH
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Fmoc-His(Trt)-OH
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Fmoc-Ile-OH
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Fmoc-Tyr(tBu)-OH
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Fmoc-Val-OH
-
-
Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
-
Solvents: DMF (peptide grade), DCM.
Step-by-Step Protocol
Step 1: Resin Loading (C-Terminal Proline)
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Swell 1.0 g of 2-CTC resin in dry DCM for 20 minutes.
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Dissolve Fmoc-Pro-OH (1.2 eq relative to resin capacity) in DCM. Add DIEA (4 eq).
-
Add solution to resin and agitate for 2 hours.
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Capping: Add Methanol (1 mL) to the reaction mixture and shake for 15 minutes to cap unreacted chloride sites.
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Wash resin: DCM (3x), DMF (3x), DCM (3x).
Step 2: Peptide Assembly (Iterative Cycle)
Perform the following cycle for His, Ile, Tyr, and Val:
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Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).
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Activation: Dissolve Fmoc-AA-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in minimal DMF.
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Coupling: Add activated solution to resin. Agitate for 45–60 minutes at room temperature.
-
Monitoring: Verify coupling completeness using the Kaiser Test (Note: Proline requires the Chloranil test).
-
Wash: DMF (3x), DCM (3x).
Step 3: Cleavage and Side-Chain Deprotection
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Wash final resin (H-Val-Tyr(tBu)-Ile-His(Trt)-Pro-Resin) thoroughly with DCM.
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Prepare Cleavage Cocktail: TFA (95%) / TIS (2.5%) / H2O (2.5%) .
-
Incubate resin with cocktail for 2–3 hours.
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Precipitate peptide by adding the filtrate dropwise into cold Diethyl Ether (-20°C).
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Centrifuge, decant ether, and wash pellet 2x with cold ether.
Visualization: SPPS Workflow
Figure 2: Solid Phase Peptide Synthesis workflow using 2-CTC resin to prevent DKP formation.
Analytical Characterization
To ensure scientific integrity, the synthesized peptide must be validated against the following parameters.
Physicochemical Properties
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Molecular Formula: C31H45N7O7
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Molecular Weight: 627.74 g/mol
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Isoelectric Point (pI): ~7.0 (Neutral at physiological pH due to His/Val balance).
Quality Control Metrics
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HPLC Purity: >95% purity required for biological assays.
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Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).
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Gradient: 5–60% Acetonitrile in Water (0.1% TFA) over 20 min.
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Mass Spectrometry: ESI-MS should show [M+H]+ peak at 628.7 m/z .
References
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Handa, R. K. (1999).[4] Angiotensin-(1-7) can interact with the rat proximal tubule AT4 receptor system.[1][4] American Journal of Physiology-Renal Physiology. Link
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Chappell, M. C., et al. (2016).[3] Identification of dipeptidyl peptidase 3 as the Angiotensin-(1-7) degrading peptidase in human HK-2 renal epithelial cells. Peptides.[5][3][13][14][6][7][15][16][17][18][19] Link
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Wright, J. W., & Harding, J. W. (2011). Brain renin-angiotensin-A new look at an old system. Progress in Neurobiology. Link
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Vargas, R. A., et al. (2022). Renin–angiotensin system: Basic and clinical aspects—A general perspective. Endocrinología, Diabetes y Nutrición.[5] Link
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Ardaillou, R., & Chansel, D. (1997). Synthesis and effects of active fragments of angiotensin II. Kidney International.[4] Link
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